molecular formula C6H12N2O2 B1422836 N'-Hydroxyoxane-4-carboximidamide CAS No. 1251517-22-2

N'-Hydroxyoxane-4-carboximidamide

Cat. No. B1422836
M. Wt: 144.17 g/mol
InChI Key: MWBJZODENFIFCL-UHFFFAOYSA-N
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Description

“N’-Hydroxyoxane-4-carboximidamide” is a chemical compound with the CAS Number: 1251517-22-2 . It has a molecular weight of 144.17 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for “N’-Hydroxyoxane-4-carboximidamide” is N’-hydroxytetrahydro-2H-pyran-4-carboximidamide . The InChI code for this compound is 1S/C6H12N2O2/c7-6(8-9)5-1-3-10-4-2-5/h5-6H,1-4,7H2 .


Physical And Chemical Properties Analysis

“N’-Hydroxyoxane-4-carboximidamide” has a molecular weight of 144.17 . The compound is in powder form and is typically stored at room temperature .

Scientific Research Applications

Copper Recovery from Chloride Solutions

N'-Hydroxyoxane-4-carboximidamide derivatives, specifically N′-alkyloxypyridinecarboximidamides, have been investigated for their efficiency in extracting copper(II) from chloride solutions. This study focuses on the impact of variables like extractant structure, metal concentration, and chloride ions on copper(II) extraction. The mechanism of complexation and speciation studies indicate that these compounds form complexes with copper(II) and chloride ions (Wojciechowska, Wieszczycka, Aksamitowski, & Wojciechowska, 2017).

Synthesis of Transition-metal Complexes

N,N′-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide derivatives have been used to synthesize transition-metal complexes. These complexes have been characterized using various techniques and screened for their antimicrobial and antioxidant activities. The study also includes ADMET (Absorption, Distribution, Metabolism, and Excretion) properties and drug-likeness analysis (Belkhir-Talbi et al., 2021).

Quantitative Analysis by LC–MS/MS

A liquid chromatography-tandem mass spectrometry (LC–MS/MS) method was developed for the quantitative analysis of hydrophobic N-alkyloxy substituted amidines, including N'-Hydroxyoxane-4-carboximidamide derivatives. This method offers precision and accuracy in determining these compounds during synthesis processes (Wojciechowska et al., 2016).

Synthesis of Vic-dioxime Complexes

Research on the synthesis of N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and its related compounds has been conducted. These compounds form mononuclear complexes with various metals like Co(II), Ni(II), Cu(II), and Zn(II). The structural properties of these complexes are supported by various analytical techniques (Canpolat & Kaya, 2005).

Extraction of Zinc(II) from Acidic Chloride Solutions

N'-Hydroxyoxane-4-carboximidamide derivatives have also been proposed as efficient zinc(II) extractants from acidic chloride solutions. The study investigates factors affecting zinc(II) extraction and identifies N′-(2-ethylhexyloxy)pyridine-4-carboximidamide as an efficient extractant with a high loading capacity (Wojciechowska, Wieszczycka, & Wojciechowska, 2017).

Toughening of Bismaleimide Matrix

Research on the toughening effect of bismaleimide bearing polysiloxane (BPS) in 4,4′-bismaleimido diphenylmethane (BMI) matrix has been conducted. N-(4-Hydroxyphenyl) maleimide is synthesized and reacted with various compounds to investigate its impact on the toughness of BMI matrix (Hao, Jiang, & Cai, 1996).

Reversal of Contractile Depression in Myocardium

The Ca2+ sensitizer N-hydroxy-5,6-dimethoxy-benzo[b]thiophene-2-carboximidamide hydrochloride (Org-30029) has been studied for its effects on myocardial contractile depression induced by acidosis and 2,3-butanedione monoxime (BDM) in canine myocardium (Watanabe, Tomoike, & Endoh, 1996).

Solid-state Structure Analysis

Solid-state structures of several N'-hydroxy-carboximidamide derivatives have been analyzed. The study focuses on their hydrogen bonding patterns and molecular interactions, contributing to the understanding of these compounds' physical and chemical properties (Boere et al., 2011).

Decarboxylative Borylation Using N-hydroxyphthalimide Esters

A novel borylation reaction via photoinduced decarboxylation of redox-activated aromatic carboxylic acids using N-hydroxyphthalimide esters has been reported. This method displays broad scope and functional group tolerance (Candish, Teders, & Glorius, 2017).

Safety And Hazards

The safety information for “N’-Hydroxyoxane-4-carboximidamide” includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

N'-hydroxyoxane-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBJZODENFIFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxyoxane-4-carboximidamide

CAS RN

1251517-22-2
Record name N'-hydroxyoxane-4-carboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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